molecular formula C17H10F2N4O2 B2848027 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775344-58-5

3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2848027
CAS RN: 1775344-58-5
M. Wt: 340.29
InChI Key: CJNYTNBFPJCVJR-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole, also known as FBD, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. FBD is a bi-1,2,4-oxadiazole derivative, which is a class of compounds known for their diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole in inducing apoptosis in cancer cells involves the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c and the activation of caspases. 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and to upregulate the expression of pro-apoptotic proteins, such as Bax and Bak.
Biochemical and Physiological Effects:
3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole has also been shown to possess anti-inflammatory and anti-oxidant properties. 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole is its high solubility in organic solvents, which makes it easy to handle in laboratory experiments. However, 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole is also known to be unstable under acidic conditions, which limits its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole. One potential direction is to investigate the use of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole as a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore the use of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole in the development of new materials with unique electronic and optical properties.
In conclusion, 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole is a promising compound with a wide range of potential applications in various fields of science. Its unique structure and diverse biological activities make it an attractive target for further research.

Synthesis Methods

The synthesis of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole involves a multi-step process, which includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then reacted with 3-fluorobenzyl bromide to form the corresponding N-3-fluorobenzyl-2-fluorobenzohydrazide. Finally, the cyclization of this intermediate is carried out using phosphorus oxychloride to form 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole is in the field of medicinal chemistry. 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This activity is attributed to the ability of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole to induce apoptosis in cancer cells by targeting the mitochondrial pathway.

properties

IUPAC Name

3-(2-fluorophenyl)-5-[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N4O2/c18-11-5-3-4-10(8-11)9-14-20-16(24-22-14)17-21-15(23-25-17)12-6-1-2-7-13(12)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNYTNBFPJCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole

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